![molecular formula C6H7ClO3S B067568 2,5-dimethylfuran-3-sulfonyl Chloride CAS No. 166964-26-7](/img/structure/B67568.png)
2,5-dimethylfuran-3-sulfonyl Chloride
Overview
Description
Scientific Research Applications
Photocatalytic Oxidation
2,5-Dimethylfuran is one of the products of selective oxidation of 5-hydroxymethylfurfural (HMF), an important furan platform compound . It’s currently attracting much attention due to its potential as a new energy chemical . The photocatalytic oxidation of HMF to 2,5-diformylfuran (DFF) has the advantages of mild reaction conditions, easy separation of catalyst and product, green, and environmental protection .
Synthesis of Biofuel and Fine Chemicals
2,5-Dimethylfuran is regarded as an important biomass-based compound that can be used not only as a biofuel but also as a building block for various high value-added fine chemicals, such as p-xylene, linear ketone/alcohol, and pyrrole . One-pot conversion of saccharides to 2,5-DMF without 5-HMF isolation is more desirable due to the greater energy integration and higher production efficiency .
Organic Synthesis
2,5-dimethylfuran-3-sulfonyl Chloride is a versatile chemical compound used in scientific research for its diverse applications. Its unique properties make it an ideal candidate for various studies, spanning from organic synthesis to material science.
Material Science
As mentioned above, 2,5-dimethylfuran-3-sulfonyl Chloride’s unique properties make it suitable for studies in material science. It could potentially be used in the development of new materials with unique properties.
Catalyst Regeneration
In some processes, the catalyst needed regeneration after every 10 cycles, which involved treatment of the deactivated catalyst under H2 flow at 220 °C for 2 h . 2,5-dimethylfuran-3-sulfonyl Chloride could potentially be used in such processes.
Tandem Catalysis
A metal-acid functionalized 2D metal-organic framework (MOF; Pd/NUS-SO3H), as an ultrathin nanosheet of 3–4 nm with Lewis acid, Brønsted acid, and metal active sites, was prepared based on the diazo method for acid modification and subsequent metal loading . This new composite catalyst gives substantially higher yields of DMF than all reported catalysts for different saccharides (fructose, glucose, cellobiose, sucrose, and inulins) .
Safety and Hazards
properties
IUPAC Name |
2,5-dimethylfuran-3-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClO3S/c1-4-3-6(5(2)10-4)11(7,8)9/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIXAQZAVANAGLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60383523 | |
Record name | 2,5-dimethylfuran-3-sulfonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60383523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dimethylfuran-3-sulfonyl Chloride | |
CAS RN |
166964-26-7 | |
Record name | 2,5-dimethylfuran-3-sulfonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60383523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-dimethylfuran-3-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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